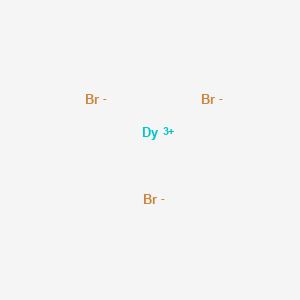

溴化镝

描述

Dysprosium bromide is a compound involving dysprosium, a rare earth element, known for its complex magnetic and structural properties. It is studied in various forms, including monomeric, dimeric, and in coordination with other ligands, often contributing to the field of coordination chemistry and magnetic materials.

Synthesis Analysis

The synthesis of dysprosium bromide complexes often involves using dysprosium salts with various ligands. For instance, dysprosium(III) coordination compounds have been synthesized from dysprosium chloride or dysprosium nitrate, showing distinct molecular structures depending on the ligands used (Hongshan Ke et al., 2010).

Molecular Structure Analysis

The molecular structure of dysprosium bromide complexes is diverse, often influenced by the ligands and synthesis conditions. For example, dysprosium tribromide, DyBr(3), exhibits planar geometry in its monomeric form and is affected by partially filled 4f orbitals and spin-orbit coupling (C. Groen et al., 2009).

Chemical Reactions and Properties

Dysprosium bromide complexes engage in various chemical reactions, forming compounds with different topological structures. These compounds demonstrate diverse magnetic properties, often dictated by the molecular geometry and the nature of bonding within the complex. The magnetic properties can range from slow relaxation of magnetization to distinct magnetic coupling interactions, as seen in dysprosium hydroxo clusters (D. Thielemann et al., 2013).

Physical Properties Analysis

The physical properties of dysprosium bromide complexes are closely tied to their structural characteristics. Changes in the electron configuration, particularly in the 4f subshell, can significantly influence these properties, as observed in various dysprosium trichloride and tribromide studies (G. Lanza et al., 2008).

Chemical Properties Analysis

The chemical properties of dysprosium bromide are influenced by its coordination environment and the ligands involved. This can result in varied magnetic behaviors and interaction processes, often leading to compounds with specific magnetic relaxation behavior and potential applications in molecular magnetism (V. Campbell et al., 2014).

科学研究应用

-

Sonar Systems and Sensors

- Field : Marine Technology and Sensor Technology

- Application : Dysprosium is used in the alloy Terfenol-D, which also contains terbium and iron. This alloy is a magnetostrictive material, meaning that when it is put into a magnetic field, it changes shape, reversibly .

- Method : The alloy is used in the construction of sonar systems and sensors .

- Results : This application has improved the efficiency and effectiveness of sonar systems and various sensors .

-

Medium Source Rare Earth Lamps

- Field : Lighting Technology

- Application : Dysprosium iodide, along with a little caesium iodide and mercury bromide, is used in Medium Source Rare Earth Lamps (otherwise known as MSRs) .

- Method : These are discharge lamps where the dysprosium iodide emits over a range of frequencies, giving a good colour rendering .

- Results : These lamps have a high luminous efficiency and can be dimmed appreciably whilst still maintaining the same "colour temperature" .

-

Luminescent Molecular Nanomagnets

- Field : Nanotechnology and Magnetism

- Application : Dysprosium(III) borohydrides have been used to create luminescent single-molecule magnets (SMMs) .

- Method : Large organic cations were inserted into dysprosium(III) borohydrides, creating compounds with DyIII centers surrounded by four pseudo-tetrahedrally arranged BH4 – ions .

- Results : These compounds exhibit yellow room-temperature photoluminescence related to the f–f electronic transitions and reveal DyIII-centered magnetic anisotropy .

-

Permanent Magnets

- Field : Material Science

- Application : Dysprosium is used in the production of permanent magnets .

- Method : Dysprosium alloys are used to manufacture permanent magnets because they cannot be demagnetized at very high temperatures .

- Results : The permanent magnets formed from dysprosium alloys are used to manufacture electric cars and wind turbine generators .

-

Nuclear Reactors

- Field : Nuclear Physics

- Application : Dysprosium is used in the manufacture of control rods used for nuclear reactors .

- Method : Dysprosium has a high neutron capture cross-section, which means it can absorb many neutrons without undergoing fission .

- Results : This property makes dysprosium an ideal material for use in nuclear reactor control rods .

-

Data-storage Devices

- Field : Data Storage Technology

- Application : Dysprosium is used in data-storage devices .

- Method : The specific methods of application in data-storage devices are not detailed in the source .

- Results : The use of dysprosium in data-storage devices has likely contributed to advancements in data storage technology .

-

Controlling Nuclear Reactions

- Field : Nuclear Physics

- Application : Dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions .

- Method : Dysprosium is used in the manufacture of control rods used for nuclear reactors .

- Results : This property of dysprosium is its high neutron capture cross-section .

-

Magnetostrictive Materials

- Field : Material Science

- Application : One of its isotopes, Dy-164, has a high resistance to magnetization and is used in the construction of magnetostrictive materials, which change shape under magnetic fields .

- Method : The specific methods of application in magnetostrictive materials are not detailed in the source .

- Results : The use of dysprosium in magnetostrictive materials has likely contributed to advancements in material science .

-

Laser Materials

安全和危害

Dysprosium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .

未来方向

Research on Dysprosium bromide and related compounds is ongoing. For instance, a study reported the synthesis and characterization of a dysprosium bis (borolide) compound, which exhibited open magnetic hysteresis up to 66 K, establishing it as a top-performing single-molecule magnet among its dysprosocenium analogues . This represents a step toward the development of alternatives to substituted dysprosocenium single-molecule magnets with increased axiality .

属性

IUPAC Name |

dysprosium(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Dy/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLDKMKYYYAAKD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Dy | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932334 | |

| Record name | Dysprosium tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium bromide | |

CAS RN |

14456-48-5 | |

| Record name | Dysprosium bromide (DyBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14456-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium bromide (DyBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014456485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)